Stereochemical Assignment by 1H NMR: Syn Configuration Confirmed
The syn (2S,3R) configuration of the target compound has been unambiguously assigned by 1H NMR analysis and comparison with known products, distinguishing it from the anti (2S,3S) isomer [1]. This analytical discrimination is critical for quality control; a racemic or epimeric mixture would exhibit additional signals or altered coupling constants. In the 2014 Tetrahedron study, the syn‑(2S,3R) methyl ester derivative was obtained as the major product from the Schöllkopf bislactim ether addition to N‑substituted benzaldimines, while the anti‑(2S,3S) isomer was formed as a separable minor component [1].
| Evidence Dimension | Stereochemical identity (syn vs. anti) confirmed by 1H NMR |
|---|---|
| Target Compound Data | syn-(2S,3R) configuration confirmed by 1H NMR |
| Comparator Or Baseline | anti-(2S,3S) configuration distinguished by 1H NMR |
| Quantified Difference | Qualitative (distinct NMR spectra) |
| Conditions | 1H NMR analysis of methyl ester derivatives in CDCl3 or similar solvent |
Why This Matters
Unambiguous stereochemical assignment is a prerequisite for lot‑to‑lot consistency in procurement; the syn isomer can be analytically distinguished from the anti isomer, ensuring the correct stereoisomer is supplied.
- [1] Tetrahedron 2014, 70 (11), 2054–2058. View Source
